molecular formula C17H14Cl3NO2 B14608692 1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one CAS No. 59046-05-8

1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one

Cat. No.: B14608692
CAS No.: 59046-05-8
M. Wt: 370.7 g/mol
InChI Key: SWKYNYQVZLMREF-UHFFFAOYSA-N
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Description

1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of trichloromethyl, methoxyanilino, and phenyl groups attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one typically involves the condensation of substituted anthranilonitriles with 1,1,1-trichloro-4-ethoxybut-3-enone. This reaction can be carried out either neat or in refluxing ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinolines and other aromatic heterocycles.

    Reduction: Tetrahydroquinolines.

    Substitution: Various substituted quinolines and related compounds.

Mechanism of Action

The mechanism of action of 1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one involves its interaction with molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with key metabolic processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloro-2,2-bis(p-chlorophenyl)ethane (DDT): A well-known insecticide with a similar trichloromethyl group.

    1,1,1-Trichloro-2,2-bis(p-methoxyphenyl)ethane: Another compound with similar structural features but different biological activities.

Uniqueness

1,1,1-Trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

59046-05-8

Molecular Formula

C17H14Cl3NO2

Molecular Weight

370.7 g/mol

IUPAC Name

1,1,1-trichloro-4-(4-methoxyanilino)-4-phenylbut-3-en-2-one

InChI

InChI=1S/C17H14Cl3NO2/c1-23-14-9-7-13(8-10-14)21-15(11-16(22)17(18,19)20)12-5-3-2-4-6-12/h2-11,21H,1H3

InChI Key

SWKYNYQVZLMREF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=CC(=O)C(Cl)(Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

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